d-threo-PDMP

説明

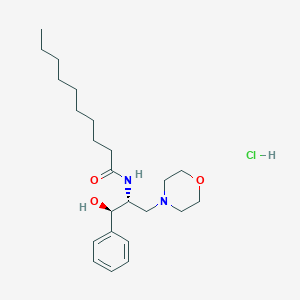

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-BLDCTAJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017468 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80938-69-8 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-threo-PDMP: A Technical Guide to a Potent Glucosylceramide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analog that potently and specifically inhibits glucosylceramide synthase (GCS). This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By blocking this crucial step, this compound serves as an invaluable tool for investigating the multifaceted roles of GSLs in a vast array of cellular processes. Furthermore, its ability to modulate GSL levels has positioned it as a compound of interest in the development of therapeutics for conditions characterized by aberrant GSL metabolism, such as certain lysosomal storage diseases and cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways.

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids that are integral components of cellular membranes, particularly the plasma membrane.[1] They consist of a ceramide backbone linked to a carbohydrate moiety. GSLs are not merely structural components; they play critical roles in a multitude of cellular functions, including cell-cell recognition, adhesion, signal transduction, and modulation of membrane protein function.[2] The biosynthesis of the majority of GSLs commences with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS; EC 2.4.1.80).[3][4]

This compound is a stereospecific inhibitor of GCS, with the D-threo isomer exhibiting the highest inhibitory activity.[5] Its inhibitory action leads to a reduction in the cellular levels of GlcCer and downstream GSLs, such as gangliosides (e.g., GM3, GD3), and a concurrent accumulation of the substrate, ceramide.[6][7] This modulation of lipid composition has profound effects on cellular physiology, making this compound a critical tool for glycobiology research and a potential therapeutic agent.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide hydrochloride | [8] |

| Synonyms | D-PDMP, (+)-D-threo-PDMP hydrochloride | [9] |

| Molecular Formula | C₂₃H₃₉ClN₂O₃ | [8] |

| Molecular Weight | 427.0 g/mol | [8] |

| CAS Number | 139889-62-6 | [9] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform |

Mechanism of Action

This compound functions as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[5] Its structure mimics that of ceramide, allowing it to bind to the active site of GCS. This binding prevents the natural substrate, ceramide, from accessing the enzyme, thereby blocking the synthesis of glucosylceramide.[4] The inhibition is stereospecific, with the D-threo isomer being the most potent.[5]

The inhibition of GCS by this compound initiates a cascade of changes in cellular lipid metabolism. The primary consequence is the depletion of glucosylceramide and all downstream complex GSLs that are derived from it.[6][10] Concurrently, the blockage of ceramide utilization by GCS leads to an accumulation of cellular ceramide.[7] Ceramide itself is a bioactive lipid that can act as a second messenger in various signaling pathways, including those regulating cell proliferation, differentiation, and apoptosis.[7][11]

Figure 1: Mechanism of this compound Action.

Quantitative Efficacy

The inhibitory potency of this compound on GCS has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ | 5 µM | In vitro (mixed competition against ceramide) | [5] |

| Kᵢ | 0.7 µM | In vitro | [5] |

| Effective Concentration (in vitro) | 5 - 40 µM | Various cell lines (e.g., rat explants, cortical neurons) | [6] |

Impact on Cellular Signaling and Processes

The perturbation of GSL and ceramide levels by this compound has significant downstream effects on numerous cellular signaling pathways and physiological processes.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound treatment can lead to the inhibition of cell proliferation and cell cycle arrest.[7] This effect is often attributed to the accumulation of ceramide, a known pro-apoptotic and anti-proliferative molecule. Studies have shown that this compound can arrest cells at the G1/S and G2/M transitions of the cell cycle.[7] This is associated with a decrease in the activity of cyclin-dependent kinases (CDKs), such as p34cdc2 and cdk2.[7]

Modulation of Apoptosis

The effect of this compound on apoptosis is context-dependent. The accumulation of ceramide can trigger apoptotic pathways.[11] However, in some instances, the depletion of certain GSLs, such as the ganglioside GD3, can protect cells from apoptosis induced by stimuli like TNF-α.[6]

Effects on Cell Adhesion and Neurite Growth

GSLs, particularly gangliosides like GM3, are involved in cell adhesion. By inhibiting GM3 synthesis, this compound can reduce the adhesion of certain cell types, such as B16 melanoma cells.[6] Furthermore, this compound has been shown to inhibit neurite growth and reduce the complexity of axonal networks.[6]

Lysosomal Lipid Accumulation and mTOR Inactivation

Recent studies have revealed that this compound can induce the accumulation of sphingolipids within lysosomes, an effect not observed with other GCS inhibitors like miglustat.[11][12] This lysosomal lipid accumulation has been linked to the inactivation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[11][12]

Figure 2: Downstream Cellular Effects of this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Specific details may need to be optimized for different cell types and experimental systems.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on GCS activity in a cell-free system.

Materials:

-

Microsomal fraction containing GCS

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 4 mM MgCl₂)

-

TLC plates

-

Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imaging system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the microsomal fraction, assay buffer, and varying concentrations of this compound. Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding NBD-C6-ceramide and UDP-glucose.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate NBD-C6-glucosylceramide from unreacted NBD-C6-ceramide.

-

Visualize the plate using a fluorescence imaging system and quantify the intensity of the NBD-C6-glucosylceramide spots.

-

Calculate the percentage of GCS inhibition for each this compound concentration and determine the IC₅₀ value.

References

- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Ceramide glucosyltransferase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C23H39ClN2O3 | CID 16219895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, commonly known as D-threo-PDMP, is a synthetic ceramide analogue that potently and specifically inhibits glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids (GSLs), this compound serves as a critical tool for investigating the myriad functions of these complex lipids in cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are included to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is the (1R,2R)-threo-stereoisomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol. Its chemical structure consists of a phenyl group, a decanoylamino side chain, and a morpholino ring attached to a propanol backbone. The hydrochloride salt is a common commercially available form.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | [1] |

| Synonyms | D-PDMP, (+)-D-threo-PDMP | [1][2] |

| CAS Number | 139889-62-6 | [1] |

| Molecular Formula | C₂₃H₃₈N₂O₃ · HCl | [1] |

| Molecular Weight | 427.0 g/mol | [1] |

| Appearance | White solid | |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [3] |

| Storage | Store at -20°C under desiccating conditions. | [3] |

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of glucosylceramide-based glycosphingolipids.[4]

Table 2: Biological Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC₅₀ (GCS) | 5 µM | Enzyme assay | [2] |

| Ki (GCS) | 0.7 µM | Kinetic analysis |

By inhibiting GCS, this compound leads to a reduction in the cellular levels of glucosylceramide and downstream GSLs, such as lactosylceramide, GM3, and GD3.[4][5] This depletion of GSLs has been shown to affect a multitude of cellular processes.

Signaling Pathways Affected by this compound

The inhibition of GCS and subsequent alteration of the cellular lipid profile by this compound have been shown to impact several key signaling pathways.

-

Ceramide-Mediated Apoptosis: The blockage of ceramide utilization for GSL synthesis can lead to an accumulation of intracellular ceramide.[4] Ceramide is a well-established second messenger that can induce apoptosis through various pathways, including the activation of caspases.

-

mTOR Signaling: this compound treatment has been demonstrated to cause the inactivation of the mechanistic target of rapamycin (mTOR).[6][7] This is preceded by the accumulation of lysobisophosphatidic acid (LBPA) and cholesterol in lysosomes, leading to the dissociation of mTOR from the lysosomal surface.[7] Inactivated mTOR is unable to phosphorylate its downstream targets, such as transcription factor EB (TFEB), which then translocates to the nucleus to regulate gene expression.[6][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

D-threo-PDMP: A Technical Guide for Researchers

An In-depth Examination of a Potent Glucosylceramide Synthase Inhibitor

This technical guide provides a comprehensive overview of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a widely utilized inhibitor of glucosylceramide synthase (GCS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and effects on key signaling pathways.

Core Properties of this compound

This compound is a synthetic ceramide analog that acts as a potent and specific inhibitor of the enzyme glucosylceramide synthase. This inhibition blocks the first committed step in the biosynthesis of most glycosphingolipids (GSLs). The following table summarizes the key quantitative data for this compound and its common salt form.

| Property | This compound (Hydrochloride) | This compound (Free Base) |

| CAS Number | 139889-62-6[1] | 80938-69-8 (for DL-threo mixture) |

| Molecular Formula | C₂₃H₃₈N₂O₃ • HCl[1] | C₂₃H₃₈N₂O₃ |

| Molecular Weight | 427.0 g/mol [1][2] | 390.56 g/mol |

| Purity | ≥98%[1][2] | ≥98% (HPLC) |

| Appearance | White solid[3] | Solid |

| Solubility | Soluble in Ethanol and Methanol[1] | Soluble in DMSO |

Mechanism of Action and Biological Effects

This compound primarily functions as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[4][5] This is the initial step for the synthesis of a vast array of downstream glycosphingolipids, including gangliosides, globosides, and lacto-series GSLs. By blocking this crucial step, this compound leads to a reduction in the cellular levels of these complex GSLs.

The biological consequences of GCS inhibition by this compound are multifaceted and include:

-

Alteration of Cell Surface Glycolipid Composition: Treatment of cells with this compound leads to a significant decrease in the expression of cell surface GSL antigens.[6]

-

Induction of Ceramide Accumulation: The blockage of GlcCer synthesis results in the accumulation of its precursor, ceramide.[7] Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis.

-

Modulation of Cellular Signaling: this compound has been shown to impact several key signaling pathways, including the mTOR pathway and pathways related to apoptosis.[8]

-

Effects on Cellular Processes: The compound has been observed to influence cell adhesion, proliferation, and neurite outgrowth.[4][6]

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol outlines the basic steps for treating cultured cells with this compound to study its effects on glycosphingolipid metabolism and cellular functions.

Materials:

-

This compound hydrochloride

-

Sterile deionized water or appropriate solvent (e.g., DMSO)

-

Cell culture medium

-

Cultured cells of interest

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Stock Solution Preparation: Dissolve this compound hydrochloride in sterile deionized water to prepare a stock solution (e.g., 4 mM).[3] Gentle warming at 40°C and sonication can aid in dissolution.[3] For some applications, DMSO can be used as the solvent.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile filter.[3]

-

Storage: Store the sterile stock solution at 4°C for up to one month.[3]

-

Cell Seeding: Plate the cells of interest at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

-

Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound. Typical final concentrations range from 5 µM to 40 µM, depending on the cell type and the duration of the experiment.[3][4]

-

Incubation: Culture the cells for the desired period, which can range from 1 to 6 days.[3]

-

Analysis: Following incubation, harvest the cells for downstream analysis of glycosphingolipids, protein expression, or other cellular functions.

Analysis of Glycosphingolipid Levels by Thin-Layer Chromatography (TLC)

This protocol provides a method for the extraction and analysis of cellular glycosphingolipids by TLC following treatment with this compound.

Materials:

-

TLC plates (silica gel)

-

Developing chamber

-

Chloroform

-

Methanol

-

Deionized water

-

Orcinol reagent (for visualization)

-

Resorcinol reagent (for ganglioside visualization)

-

Primuline reagent (for non-destructive visualization)

-

Lipid standards (e.g., GlcCer, LacCer, GM3)

Procedure:

-

Lipid Extraction: After cell treatment and harvesting, extract total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v followed by 1:1 v/v).

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen. Re-dissolve the lipid extract in a small volume of chloroform:methanol (2:1 v/v).

-

TLC Plate Preparation: Mark the origin and solvent front on the TLC plate with a pencil.

-

Sample Application: Carefully spot the lipid extract and standards onto the origin of the TLC plate.

-

Chromatography: Place the TLC plate in a developing chamber containing the appropriate solvent system. Common solvent systems include:

-

For neutral GSLs: Chloroform/Methanol/Water (65:25:4, v/v/v)[9]

-

For gangliosides: Chloroform/Methanol/0.25% aqueous CaCl₂ (50:45:10, v/v/v)

-

-

Visualization: After the solvent front has reached the desired height, remove the plate from the chamber and dry it thoroughly. Visualize the separated lipids using an appropriate staining reagent:

-

Orcinol Reagent: Spray the plate and heat at 110°C. GSLs will appear as purple-blue spots.[10][11]

-

Resorcinol Reagent: Spray the plate and heat at 95°C. Gangliosides will appear as blue-violet spots.[10][11]

-

Primuline Reagent: Spray the plate and visualize under UV light for non-destructive detection.[10][11]

-

-

Analysis: Compare the migration of the sample lipids to the standards to identify the different GSL species. The intensity of the spots can be quantified using densitometry.

Signaling Pathways Affected by this compound

The inhibition of GCS by this compound initiates a cascade of events that impact critical cellular signaling pathways.

Glycosphingolipid Biosynthesis Pathway

The primary effect of this compound is the direct inhibition of glucosylceramide synthase, which blocks the synthesis of glucosylceramide and downstream glycosphingolipids.

Caption: Inhibition of Glycosphingolipid Biosynthesis by this compound.

Ceramide-Induced Apoptosis Pathway

The accumulation of ceramide resulting from GCS inhibition can trigger the intrinsic apoptosis pathway. Ceramide can act on the mitochondria to promote the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.

Caption: Ceramide-Mediated Apoptosis Induced by this compound.

mTOR Signaling Pathway

Recent studies have indicated that PDMP can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. This inhibition appears to be independent of its effects on GCS and involves the translocation of mTORC1 away from the lysosome, its site of activation.[8]

Caption: PDMP-Induced Inhibition of mTORC1 Signaling.

Conclusion

This compound is an invaluable tool for researchers studying the roles of glycosphingolipids in a wide range of biological processes. Its potent and specific inhibition of glucosylceramide synthase allows for the targeted depletion of complex GSLs, enabling the investigation of their functions in cell signaling, adhesion, and growth. Furthermore, the secondary effects of this compound, such as ceramide accumulation and mTOR pathway modulation, offer additional avenues for research into fundamental cellular regulatory mechanisms. This guide provides a foundational understanding and practical protocols to aid in the effective use of this important chemical probe.

References

- 1. caymanchem.com [caymanchem.com]

- 2. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]

- 3. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis induced by intracellular ceramide accumulation in MDA-MB-435 breast carcinoma cells is dependent on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDMP, a ceramide analogue, acts as an inhibitor of mTORC1 by inducing its translocation from lysosome to endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and History of D-threo-PDMP: An In-depth Technical Guide

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a pivotal synthetic ceramide analogue that has significantly advanced our understanding of glycosphingolipid metabolism and function. As a potent and specific inhibitor of glucosylceramide synthase (GCS), this compound has been instrumental in elucidating the roles of glycosphingolipids in a myriad of cellular processes, from cell growth and adhesion to signal transduction. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and its therapeutic potential.

Introduction: The Dawn of a Glycosphingolipid Inhibitor

The story of this compound begins with the pioneering work of Dr. Norman S. Radin and his colleagues in the late 20th century. Their research was driven by the need for specific molecular tools to investigate the complex pathways of glycosphingolipid (GSL) biosynthesis. GSLs, a diverse class of lipids characterized by a ceramide anchor and a carbohydrate headgroup, were known to be integral components of cell membranes, but their precise functions were largely enigmatic. The central hypothesis was that by inhibiting the synthesis of glucosylceramide (GlcCer), the common precursor for most GSLs, one could effectively deplete cells of these complex lipids and thereby unmask their physiological roles.

The Discovery and Key Milestones

The initial synthesis and characterization of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) was a landmark achievement. Early studies quickly revealed that the inhibitory activity of the racemic mixture resided in a specific stereoisomer: the D-threo enantiomer.

Key Researchers and Institutions:

-

Dr. Norman S. Radin: A leading figure in the field of lipid biochemistry, his laboratory at the University of Michigan was at the forefront of sphingolipid research.

-

Dr. Jin-ichi Inokuchi: A key collaborator, whose work was instrumental in characterizing the biological effects of this compound, particularly in cancer cell models.

Timeline of Key Events:

-

Late 1980s: Initial synthesis and reporting of PDMP as an inhibitor of glucosylceramide synthase.

-

1987: In a seminal paper in the Journal of Lipid Research, Inokuchi and Radin detailed the preparation of the active isomer of PDMP and established its stereospecificity. They identified the D-threo (1R, 2R) isomer as the potent inhibitor.[1]

-

1989: A study on B16 melanoma cells demonstrated that this compound could significantly alter the cell surface expression of glycolipid antigens and affect cell adhesion to extracellular matrix proteins.

-

Early 1990s: Further research solidified the role of this compound as a valuable tool for studying GSL function and its potential as a therapeutic agent.

Mechanism of Action: Targeting Glucosylceramide Synthase

This compound exerts its biological effects by directly inhibiting the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.

By blocking GCS, this compound prevents the formation of GlcCer, leading to a depletion of downstream complex GSLs. This inhibition also results in an accumulation of the substrate, ceramide, which is itself a bioactive molecule involved in cellular processes such as apoptosis and cell cycle arrest.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants for this compound against Glucosylceramide Synthase

| Parameter | Value | Species/System | Reference |

| Ki | 0.7 µM | Murine | [1] |

| IC50 | 5 µM | In vitro enzyme assay | [1] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16 Melanoma | Melanoma | Not specified, effective at 10-20 µM | |

| Various | Various | 10 - 50 µM | [2] |

| HCT116 | Colorectal Cancer | 22.4 µM (for a related compound) | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.[3][4]

Experimental Protocols

Synthesis of this compound from D-Serine

A common synthetic route to enantiomerically pure this compound starts from D-serine. The following is a generalized protocol based on published methods.

Detailed Steps (Conceptual):

-

Protection of D-Serine: The amino and carboxyl groups of D-serine are protected to prevent side reactions. This can be achieved through various standard organic chemistry techniques.

-

Formation of the Phenyl Ketone: The protected D-serine is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group.

-

Reduction to the Threo Diol: The resulting ketone is stereoselectively reduced to the corresponding alcohol, yielding the desired threo diastereomer.

-

Introduction of the Decanoyl Group: The amino group is deprotected and then acylated with decanoyl chloride to form the amide linkage.

-

Introduction of the Morpholine Group: The hydroxyl group is converted to a leaving group (e.g., a tosylate), which is then displaced by morpholine.

-

Final Deprotection: Any remaining protecting groups are removed to yield the final this compound product. Purification is typically performed using column chromatography.

For a detailed, step-by-step laboratory protocol, it is essential to consult the primary literature, such as publications from the Radin and Inokuchi laboratories and subsequent synthetic chemistry papers.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common method for measuring GCS activity in cell or tissue homogenates.

Materials:

-

Cell or tissue homogenate (source of GCS)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 25 mM KCl[5]

-

Substrates:

-

NBD-C6-ceramide (fluorescent ceramide analog)

-

UDP-glucose

-

-

Phosphatidylcholine (for liposome preparation)

-

This compound (or other inhibitors)

-

TLC plates (Silica Gel 60)

-

TLC developing solvent: Chloroform:Methanol:Acetic Acid (e.g., 90:10:1 v/v/v)

-

Fluorescence imaging system

Procedure:

-

Prepare Substrate Liposomes: Co-solubilize NBD-C6-ceramide and phosphatidylcholine in chloroform/methanol, evaporate the solvent to form a thin film, and rehydrate with buffer followed by sonication to form liposomes.

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, and the inhibitor (this compound) at various concentrations. Pre-incubate for a short period.

-

Initiate Reaction: Start the enzymatic reaction by adding the NBD-C6-ceramide liposomes and UDP-glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Lipid Extraction: Vortex and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Quantification: Visualize the fluorescent spots (substrate and product) using a fluorescence imager and quantify the band intensities. The product, NBD-C6-glucosylceramide, will have a different Rf value than the substrate.

-

Calculate Activity: Determine the amount of product formed and express the GCS activity (e.g., as pmol/mg protein/hour). Calculate the percent inhibition for each concentration of this compound to determine the IC50.

Cell-Based Assay for GSL Depletion

This protocol outlines a general procedure for treating cultured cells with this compound and analyzing the resulting changes in GSL expression.

Materials:

-

Cultured cells (e.g., B16 melanoma cells)

-

Complete cell culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol or DMSO)

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

TLC plates and developing solvents

-

Orcinol-sulfuric acid or resorcinol-HCl spray reagents for visualizing GSLs

Procedure:

-

Cell Seeding: Plate the cells in culture dishes or flasks at an appropriate density and allow them to adhere and grow overnight.

-

Treatment with this compound: Replace the culture medium with fresh medium containing the desired concentration of this compound (and a vehicle control). Typical concentrations range from 5 to 40 µM.[1]

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

-

Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.

-

Lipid Extraction: Extract the total lipids from the cell pellet using a chloroform/methanol extraction method.

-

Analysis of GSLs:

-

Separate the extracted lipids by TLC.

-

Visualize the GSLs by spraying the TLC plate with orcinol-sulfuric acid (for neutral GSLs) or resorcinol-HCl (for gangliosides) and heating.

-

Compare the GSL profiles of the treated and control cells to assess the extent of GSL depletion.

-

Signaling Pathways and Cellular Consequences

The inhibition of GCS by this compound triggers a cascade of cellular events beyond the simple depletion of complex GSLs.

Key Cellular Effects:

-

Altered Cell Adhesion: Depletion of GSLs can disrupt the organization of the plasma membrane and affect the function of adhesion molecules, leading to changes in cell-matrix and cell-cell interactions.

-

Modulation of Signal Transduction: GSLs are known to cluster with signaling receptors in lipid rafts. Their depletion can therefore alter the activity of these receptors, such as the epidermal growth factor receptor (EGFR).

-

Induction of Apoptosis and Cell Cycle Arrest: The accumulation of ceramide, a pro-apoptotic lipid, can trigger programmed cell death and inhibit cell proliferation.

Conclusion

This compound has been an indispensable tool in the field of glycosphingolipid research for over three decades. Its discovery and characterization by pioneers like Norman S. Radin and Jin-ichi Inokuchi opened up new avenues for investigating the fundamental roles of GSLs in health and disease. This technical guide has provided a comprehensive overview of the history, mechanism of action, quantitative data, and key experimental protocols associated with this remarkable compound. As research into sphingolipid metabolism continues to evolve, this compound will undoubtedly remain a cornerstone for elucidating the intricate functions of this vital class of lipids and for the development of novel therapeutic strategies targeting GSL biosynthesis.

References

- 1. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of D-threo-PDMP on the Glycosphingolipid Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a widely utilized synthetic ceramide analogue that serves as a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). By competitively inhibiting GCS, this compound effectively depletes downstream GSLs, leading to an accumulation of the precursor, ceramide. This modulation of the glycosphingolipid synthesis pathway has profound effects on numerous cellular processes, including cell growth, adhesion, signaling, and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its quantitative effects, detailed experimental protocols for its study, and visualizations of the affected cellular pathways.

Mechanism of Action

This compound primarily exerts its effects by acting as a competitive inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2] As a structural analogue of ceramide, this compound binds to the active site of GCS, preventing the transfer of glucose from UDP-glucose to ceramide. This blockade is the initial and pivotal event that triggers a cascade of downstream cellular consequences.

The inhibition of GCS leads to two primary outcomes:

-

Depletion of Downstream Glycosphingolipids: The synthesis of a vast array of complex GSLs, including lactosylceramide, and the ganglio-, globo-, and neolacto-series, is significantly reduced.[1] This depletion of GSLs from cellular membranes alters the properties of the plasma membrane and affects the function of membrane-associated proteins.

-

Accumulation of Ceramide: The substrate of GCS, ceramide, accumulates within the cell.[1] Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways, most notably those leading to apoptosis.

Furthermore, studies have indicated that this compound can also inhibit lactosylceramide synthase, the enzyme responsible for the synthesis of lactosylceramide from glucosylceramide. This dual inhibition further ensures a comprehensive blockade of the major glycosphingolipid synthesis pathways.

Beyond its direct enzymatic inhibition, this compound has been observed to induce secondary effects, including the accumulation of lipids within lysosomes and the inactivation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[3][4]

Quantitative Data Summary

The inhibitory potency of this compound and its racemic mixture has been quantified in various studies. The following tables summarize the key quantitative data regarding the effects of this compound on GCS activity and its impact on cellular processes.

| Compound | Target | Assay Type | IC50 Value | Reference |

| (+)-D-threo-PDMP | Glucosylceramide Synthase | Enzyme Assay | 5 µM | |

| DL-threo-PDMP | Glucosylceramide Synthase | Enzyme Assay | 2-20 µM | [5] |

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| Rat Explants | Neurite Growth | 5-20 µM | Dose-dependent inhibition | [1] |

| Cortical Neurons | Synchronous Ca2+ Oscillations | 5-40 µM | Significant reduction | [2] |

| B16 Melanoma Cells | Cell Adhesion | 10-15 µM | Inhibition | [2] |

| Glomerular Mesangial Cells | Proliferation | 20 µM | Significant stimulation | [1] |

| Osimertinib-Resistant NSCLC | Sphingolipid Levels | 20 µM | Altered levels of glycosylated ceramides | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the glycosphingolipid synthesis pathway.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes an assay to measure the enzymatic activity of GCS in the presence and absence of inhibitors like this compound.

Materials:

-

Cell or tissue homogenates containing GCS

-

Radiolabeled UDP-[14C]glucose

-

Ceramide substrate (e.g., C6-ceramide)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)

-

Chloroform/methanol (2:1, v/v)

-

TLC plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, cell/tissue homogenate, and ceramide substrate.

-

Add this compound at various concentrations to the test samples. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding UDP-[14C]glucose.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding chloroform/methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate glucosylceramide from unreacted ceramide.

-

Visualize the radiolabeled glucosylceramide using a phosphorimager or by scraping the corresponding silica gel area and quantifying using a scintillation counter.

-

Calculate the percentage inhibition of GCS activity at each this compound concentration to determine the IC50 value.

Cell-Based Assay for Glycosphingolipid Synthesis Inhibition

This protocol outlines a method to assess the effect of this compound on GSL synthesis in cultured cells using a metabolic labeling approach.

Materials:

-

Cultured cells of interest

-

This compound

-

Radiolabeled precursor (e.g., [3H]galactose or [14C]serine)

-

Cell culture medium and supplements

-

PBS (Phosphate Buffered Saline)

-

Lipid extraction solvents (e.g., hexane/isopropanol 3:2, v/v)

-

TLC plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-72 hours). Include a vehicle control.

-

During the last few hours of the treatment period, add the radiolabeled precursor to the culture medium.

-

After the labeling period, wash the cells with cold PBS.

-

Harvest the cells by scraping.

-

Extract the total lipids from the cell pellet using an appropriate solvent system.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).

-

Analyze the lipid extract by TLC as described in the in vitro assay protocol to separate and quantify the different GSL species.

-

Determine the reduction in the synthesis of specific GSLs in this compound-treated cells compared to the control.

Lipid Extraction and Analysis

This protocol provides a general method for the extraction and analysis of cellular lipids, including GSLs.

Materials:

-

Cell or tissue samples

-

Chloroform

-

Methanol

-

Water

-

Centrifuge

-

Nitrogen gas stream

-

TLC or LC-MS/MS system

Procedure (Folch Method):

-

Homogenize the cell or tissue sample in chloroform/methanol (2:1, v/v).

-

Add water to create a biphasic system and vortex thoroughly.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase.

-

Wash the organic phase with a mixture of chloroform/methanol/water (3:48:47, v/v/v) to remove non-lipid contaminants.

-

Centrifuge and collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

The dried lipid extract can be stored at -20°C or -80°C for further analysis by TLC or LC-MS/MS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Glycosphingolipid Synthesis Pathway and Inhibition by this compound.

Caption: Downstream Cellular Effects of this compound.

Caption: General Experimental Workflow for Studying this compound Effects.

Conclusion

This compound is an invaluable tool for researchers studying the roles of glycosphingolipids in cellular biology. Its specific and potent inhibition of glucosylceramide synthase allows for the controlled manipulation of the GSL synthesis pathway, providing insights into the functions of these complex lipids in health and disease. This technical guide has provided a comprehensive overview of the action of this compound, quantitative data on its effects, detailed experimental protocols, and visual representations of the involved pathways. This information is intended to support the research community in designing and executing robust experiments to further elucidate the intricate world of glycosphingolipid biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [ouci.dntb.gov.ua]

- 5. apexbt.com [apexbt.com]

- 6. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-threo-PDMP in the Investigation of Ceramide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a pivotal synthetic ceramide analogue that has become an indispensable tool for researchers studying ceramide metabolism and the broader field of glycosphingolipid biology. As a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide, this compound effectively blocks the synthesis of most glycosphingolipids. This inhibition leads to the intracellular accumulation of its substrate, ceramide, a bioactive lipid implicated in a myriad of cellular processes including apoptosis, cell cycle arrest, and senescence. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound as a research tool, with a focus on experimental design, data interpretation, and the elucidation of ceramide-mediated signaling pathways.

Introduction

Ceramide, a central molecule in sphingolipid metabolism, acts as a precursor for the synthesis of complex sphingolipids, including sphingomyelin and a vast array of glycosphingolipids (GSLs). The conversion of ceramide to glucosylceramide by glucosylceramide synthase (GCS) represents a critical branching point in this metabolic pathway. By inhibiting GCS, this compound provides a robust method to perturb this balance, leading to a decrease in the cellular pool of GSLs and a concurrent increase in ceramide levels.[1][2] This allows for the systematic study of the functional consequences of elevated ceramide and depleted GSLs.

Mechanism of Action

This compound is a structural analogue of ceramide and acts as a competitive inhibitor of GCS.[3] The D-threo stereoisomer is the active form, demonstrating high specificity for GCS over other enzymes involved in sphingolipid metabolism.[4] Its inhibitory action redirects ceramide away from the GSL synthetic pathway, leading to its accumulation. This accumulated ceramide can then participate in various signaling cascades, making this compound an excellent tool to probe these ceramide-centric cellular events.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key parameters in various cell lines as reported in the literature.

Table 1: IC50 Values of this compound for Glucosylceramide Synthase (GCS) Activity

| Cell Line/Enzyme Source | IC50 Value | Reference |

| Murine Brain | 5 µM | [5] |

| MDCK Cells | 0.5 µM (for D-threo-P4, a PDMP homologue) | [6] |

Table 2: Effects of this compound on Cellular Lipid Levels

| Cell Line | This compound Concentration | Treatment Duration | Effect on Lipid Levels | Reference |

| NCI/ADR-RES | 2.5 µM, 10 µM | 4 hours | Dose-dependent decrease in GlcCer/Cer ratio | [1][7] |

| HepG2 | 40 µM | Not Specified | GM3 content decreased to 22.3% of control | [8] |

| B16 Melanoma Cells | 10-15 µM | 20 hours | Inhibition of glycolipid synthesis | [9] |

| Human Kidney Proximal Tubular Cells | Concentration-dependent | Not Specified | Reduction in GlcCer, LacCer, GbOse3Cer, and GbOse4Cer | [2][10] |

Table 3: Effects of this compound on Cellular Processes

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth | [9][11] |

| Cortical Neurons | 5-40 µM | 8 days | Reduction in synchronous Ca2+ oscillations | [9][11] |

| B16 Melanoma Cells | 10-25 µM | Not Specified | Inhibition of cell binding to laminin and collagen | [5] |

| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Stimulation of proliferation | [9][11] |

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from a cell-based assay using a fluorescent ceramide analogue.[1][7]

-

Cell Culture and Treatment:

-

Plate cells (e.g., NCI/ADR-RES) at a suitable density in a culture dish.

-

Treat cells with varying concentrations of this compound (e.g., 2.5 µM and 10 µM) in culture medium for a specified time (e.g., 4 hours) at 37°C. A vehicle control (e.g., DMSO) should be included.

-

-

Labeling with Fluorescent Ceramide:

-

Remove the treatment medium and incubate the cells with a medium containing a fluorescent ceramide analogue, such as NBD C6-ceramide (e.g., 100 µM), for 2 hours at 37°C.

-

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in an acidic methanol solution (e.g., 1:50 acetic acid:methanol).

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and water.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extracts onto a borate-impregnated HPTLC plate.

-

Develop the plate in a solvent system such as chloroform/methanol/water (100:30:4, v/v/v).

-

-

Quantification:

-

Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) under UV light.

-

Scrape the corresponding silica spots and elute the lipids.

-

Quantify the fluorescence using a spectrophotometer to determine the amount of glucosylceramide produced.

-

Lipid Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of cellular lipids following this compound treatment.[3]

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at the desired concentration and duration.

-

-

Cell Harvesting and Lipid Extraction:

-

Wash cells with PBS and scrape them from the culture dish.

-

Extract total lipids using a two-step procedure with chloroform/methanol (2:1, v/v) followed by chloroform/methanol (1:1, v/v), each for 1 hour at 40°C.

-

Dry the combined extracts under a stream of nitrogen.

-

-

Lipid Analysis:

-

Resuspend the dried lipid extract in a suitable solvent.

-

Analyze the lipid composition using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of ceramide, glucosylceramide, and other sphingolipids.

-

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[12][13]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Treat the cells with a range of this compound concentrations for the desired exposure time. Include a vehicle control.

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Visualization of this compound-Modulated Signaling Pathways

The accumulation of ceramide following GCS inhibition by this compound can trigger several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Ceramide Metabolism and the Action of this compound

Caption: this compound inhibits Glucosylceramide Synthase (GCS).

This compound-Induced Apoptosis Pathway

Caption: Ceramide accumulation triggers the intrinsic apoptosis pathway.

This compound and the mTOR Signaling Pathway

Caption: this compound can inhibit mTORC1 signaling.

This compound and the Endoplasmic Reticulum (ER) Stress Pathway

Caption: this compound can induce ER stress, leading to autophagy and apoptosis.

Conclusion

This compound is a powerful and versatile tool for the study of ceramide metabolism and glycosphingolipid function. By specifically inhibiting GCS, it allows researchers to dissect the complex roles of ceramide in a wide range of cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting. Careful experimental design and a thorough understanding of its mechanism of action will continue to yield valuable insights into the intricate world of sphingolipid biology and its implications for human health and disease.

References

- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. caymanchem.com [caymanchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Core Principles of Glucosylceramide Synthase (GCS) Inhibition by d-threo-PDMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analogue and a potent, stereospecific inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80). GCS catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs) by transferring a glucose moiety from UDP-glucose to ceramide. By blocking this crucial step, this compound serves as an invaluable tool for investigating the myriad biological functions of GSLs and as a potential therapeutic agent in diseases characterized by aberrant GSL metabolism, such as certain cancers and lysosomal storage disorders. This guide provides an in-depth technical overview of the fundamental principles governing GCS inhibition by this compound, encompassing its kinetic properties, the molecular basis of its inhibitory action, and detailed experimental protocols for its study.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against GCS has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its efficacy.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5 µM | In vitro enzyme assay | [1] |

| 10-50 µM | Various cancer cell lines (general range for PDMP and its analogues) | [2] | |

| Ki | 0.7 µM | In vitro enzyme assay | [1] |

Note: IC50 values can vary depending on the specific cell line, substrate concentrations, and experimental conditions.

Mechanism of GCS Inhibition by this compound

This compound functions as a competitive inhibitor with respect to the substrate ceramide. Its mechanism of action is rooted in its structural similarity to ceramide, allowing it to bind to the GCS active site.

Molecular Interactions at the GCS Active Site

In silico molecular docking and site-directed mutagenesis studies have elucidated key amino acid residues within the GCS active site that are critical for this compound binding and inhibitory activity.[1][3][4] The D-threo isomer is the biologically active form, highlighting the stereospecificity of the interaction.[1]

Key interacting residues include:

-

Histidine-193 (His193): This residue is essential for the sensitivity of GCS to this compound. Its replacement eliminates the inhibitory effect, suggesting a direct role in binding the inhibitor.[1][3]

-

Active Site Pocket Residues (Phe205, Cys207, Tyr237, and Leu284): These residues form a hydrophobic pocket that accommodates the phenyl and decanoylamino moieties of this compound, contributing to the stability of the enzyme-inhibitor complex.[1][3]

The binding of this compound to the GCS active site physically obstructs the binding of the natural substrate, ceramide, thereby preventing the transfer of glucose and the formation of glucosylceramide.

Downstream Cellular Effects of GCS Inhibition

The primary consequence of GCS inhibition by this compound is the depletion of glucosylceramide and, subsequently, a reduction in the cellular levels of most downstream GSLs. This leads to an accumulation of the substrate, ceramide. These alterations in lipid composition trigger a cascade of secondary cellular events.

Experimental Protocols

In Vitro GCS Activity Assay with this compound

This protocol outlines a method to determine the inhibitory effect of this compound on GCS activity in cell lysates using a radiolabeled substrate.

Materials:

-

Cell culture of interest

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 250 mM sucrose, protease inhibitors)

-

This compound stock solution (in DMSO or ethanol)

-

Ceramide substrate (e.g., C6-ceramide)

-

Radiolabeled UDP-[14C]glucose

-

Reaction buffer (e.g., 100 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2)

-

Chloroform/methanol (2:1, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize (e.g., using a Dounce homogenizer or sonication).

-

Centrifuge the homogenate to pellet debris and collect the supernatant containing the microsomal fraction where GCS is located.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell lysate (typically 50-100 µg of protein)

-

Reaction buffer

-

Ceramide substrate (e.g., 50 µM)

-

Varying concentrations of this compound (and a vehicle control). Pre-incubate for 15 minutes at 37°C.

-

-

Initiate the reaction by adding UDP-[14C]glucose (e.g., 0.5 µCi).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

-

Lipid Extraction and Quantification:

-

Stop the reaction by adding chloroform/methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a known volume of chloroform/methanol.

-

Quantify the incorporated radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the GCS activity as the amount of radiolabeled glucosylceramide formed per unit of protein per unit of time.

-

Plot the GCS activity against the concentration of this compound to determine the IC50 value.

-

Analysis of Cellular Glycosphingolipid Levels following this compound Treatment

This protocol describes a method to assess the effect of this compound on the cellular profile of GSLs using thin-layer chromatography (TLC).

Materials:

-

Cell culture of interest

-

This compound

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

TLC plates (silica gel 60)

-

TLC developing solvent system (e.g., chloroform/methanol/water, 60:35:8, v/v/v)

-

Visualization reagent (e.g., orcinol-sulfuric acid spray or iodine vapor)

-

GSL standards

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat the cells with the desired concentration of this compound (and a vehicle control) for a specific duration (e.g., 24-72 hours).

-

-

Lipid Extraction:

-

Harvest the cells and wash with PBS.

-

Extract total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 followed by 1:2).

-

Pool the extracts and perform a phase separation by adding water.

-

Collect the lower organic phase containing the neutral GSLs and the upper aqueous phase containing the gangliosides (acidic GSLs).

-

Dry the lipid extracts.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extracts in a small volume of chloroform/methanol.

-

Spot the lipid extracts and GSL standards onto a TLC plate.

-

Develop the TLC plate in a chamber equilibrated with the developing solvent system until the solvent front reaches near the top of the plate.

-

Remove the plate and allow it to dry completely.

-

-

Visualization and Analysis:

-

Spray the dried TLC plate with the visualization reagent (e.g., orcinol spray) and heat to develop the spots.

-

Alternatively, place the plate in a chamber with iodine crystals to visualize the lipid spots.

-

Document the chromatogram by scanning or photography.

-

Identify the GSLs by comparing their migration with the standards.

-

Densitometric analysis can be performed to quantify the relative changes in GSL levels.

-

Conclusion

This compound is a cornerstone tool for the study of glycosphingolipid biology. Its well-characterized inhibitory action on GCS, coupled with its profound effects on cellular lipid homeostasis, provides a powerful means to dissect the roles of GSLs in health and disease. A thorough understanding of its mechanism of inhibition, quantitative parameters, and the appropriate experimental methodologies is crucial for its effective application in research and drug development. This guide provides a foundational framework for scientists to design, execute, and interpret experiments involving this pivotal GCS inhibitor.

References

- 1. Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of active site residues in glucosylceramide synthase. A nucleotide-binding catalytic motif conserved with processive beta-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for d-threo-PDMP in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] By blocking the conversion of ceramide to glucosylceramide, this compound leads to a depletion of downstream GSLs and an accumulation of ceramide.[3][4] This modulation of lipid metabolism affects a multitude of cellular processes, making this compound a valuable tool for studying the roles of GSLs and ceramide in cell signaling, proliferation, apoptosis, and drug resistance. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate these phenomena.

Mechanism of Action

This compound acts as a competitive inhibitor of GCS with respect to ceramide.[1] This inhibition prevents the transfer of glucose from UDP-glucose to ceramide, thereby blocking the synthesis of glucosylceramide and all subsequent GSLs derived from it.[1] This leads to two primary cellular consequences: a decrease in the cellular levels of GSLs and an increase in the concentration of the substrate, ceramide.[3][4] Ceramide itself is a bioactive lipid involved in various signaling pathways, including those regulating apoptosis and cell cycle arrest.[3]

Data Presentation

Quantitative Effects of this compound on Cellular Processes

| Parameter | Cell Line | Concentration | Duration | Effect | Reference |

| Glucosylceramide Synthase (GCS) Inhibition | In vitro enzyme assay | 5 µM | N/A | 50% inhibition (IC50) | [5] |

| GM3 Ganglioside Level | HepG2 | 40 µM | Not Specified | Decreased to 22.3% of control | [6] |

| Insulin Receptor Autophosphorylation | HepG2 | 40 µM | Not Specified | 185.1% increase | [6] |

| Akt1 Kinase Phosphorylation | HepG2 | 40 µM | Not Specified | 286.0% increase | [6] |

| Glycolipid Content | A431 | 5 µM | 6 days | Reduced to ~5% of control | [2] |

| Cell Adhesion (to laminin and collagen) | B16 Melanoma | 10-25 µM | Not Specified | Inhibition | [5] |

| Neurite Growth | Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition | [4] |

| Synchronous Ca2+ Oscillations | Cortical Neurons | 5-40 µM | 8 days | Significant reduction | [4] |

Experimental Protocols

General Guidelines for this compound Preparation and Use

Reagent Preparation:

-

Stock Solution: Prepare a stock solution of this compound (hydrochloride) in an appropriate solvent such as ethanol or methanol.[5] A common stock concentration is 10 mM.

-

Storage: Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[4]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure thorough mixing. The final concentration typically ranges from 5 µM to 40 µM depending on the cell type and the desired effect.[4]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates or culture flasks

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks. Once they reach the desired confluency, treat them with various concentrations of this compound for the desired duration. Include a vehicle control.

-

Cell Harvesting:

-

Suspension cells: Collect the cells by centrifugation.

-

Adherent cells: Gently trypsinize the cells, collect them, and then centrifuge. Combine the supernatant (containing floating apoptotic cells) with the trypsinized adherent cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Ceramide Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of cellular ceramide levels following this compound treatment.

Materials:

-

Cells of interest treated with this compound

-

Internal standard (e.g., C17:0 ceramide)[6]

-

Methanol

-

Chloroform

-

LC-MS/MS system

Procedure:

-

Cell Harvesting: Harvest cells (typically 1-5 x 10^6 cells) by scraping or trypsinization, followed by washing with cold PBS.

-

Lipid Extraction:

-

Resuspend the cell pellet in a known volume of methanol.

-

Add the internal standard to each sample.

-

Add chloroform to achieve a chloroform:methanol ratio of 2:1.

-

Vortex the mixture vigorously.

-

Add water to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

-

Drying and Reconstitution:

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-like solvent).[6]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column (e.g., C8 or C18).[6]

-

Use a gradient elution program with mobile phases appropriate for lipid separation (e.g., methanol/water with ammonium formate).[6]

-

Detect and quantify different ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Normalize the peak area of each ceramide species to the peak area of the internal standard.

-

Quantify the absolute amount of each ceramide species using a standard curve.

-

Normalize the final ceramide amount to the total protein content or cell number of the original sample.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound and its downstream cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pp.bme.hu [pp.bme.hu]

Dissolving and Preparing D-threo-PDMP Stock Solutions: A Detailed Guide for Researchers

Abstract